16-Hydroxy Capsaicin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-8-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBQQOBPAFILCJ-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857715 | |

| Record name | (6E)-8-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112848-19-8 | |

| Record name | (6E)-8-Hydroxy-N-((4-hydroxy-3-methoxyphenyl)methyl)-8-methyl-6-nonenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112848198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6E)-8-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6E)-8-HYDROXY-N-((4-HYDROXY-3-METHOXYPHENYL)METHYL)-8-METHYL-6-NONENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78MQL2F5MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Synthesis of 16-Hydroxy Capsaicin

This guide provides an in-depth exploration of 16-Hydroxy Capsaicin, a significant metabolite of capsaicin. Tailored for researchers, scientists, and professionals in drug development, this document navigates the journey from its discovery to practical methodologies for its isolation and chemical synthesis. We will delve into the scientific rationale behind the experimental choices, ensuring a blend of theoretical knowledge and field-proven insights.

Introduction: The Expanding World of Capsaicinoids

Capsaicinoids, the compounds responsible for the pungency of chili peppers, have garnered significant scientific interest for their diverse biological activities, primarily mediated through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] While capsaicin and dihydrocapsaicin are the most abundant and studied members, the family of capsaicinoids is vast and structurally diverse.[3] Understanding the metabolic fate of capsaicin is crucial for elucidating its complete pharmacological profile and identifying novel therapeutic agents. Among its metabolites, the hydroxylated forms, such as this compound, represent a key area of investigation. These metabolites, including 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dihydrocapsaicin, are the major products of capsaicin's aliphatic metabolism.[3][4]

The introduction of a hydroxyl group significantly alters the molecule's polarity and, consequently, its biological activity. Notably, a single hydroxylation on the acyl tail of capsaicin can drastically reduce its potency towards the TRPV1 receptor by more than 100-fold.[1][2] This modulation of activity underscores the importance of isolating and studying these metabolites to understand their unique physiological roles and potential therapeutic applications, which may differ significantly from the parent compound.

Part 1: Isolation of this compound from Natural Sources

The isolation of this compound from natural sources, primarily chili peppers (Capsicum species), presents a significant analytical challenge due to its low abundance compared to major capsaicinoids. The following protocol is a comprehensive, multi-step strategy designed to enrich and purify this specific metabolite.

Diagram: Workflow for the Isolation and Purification of this compound

Caption: A multi-stage workflow for the isolation of this compound.

Step-by-Step Isolation Protocol

1. Sample Preparation and Extraction:

-

Rationale: The initial step aims to efficiently extract a broad range of capsaicinoids from the plant matrix while minimizing the co-extraction of interfering compounds. Ethyl acetate is an effective solvent for this purpose.[1]

-

Protocol:

-

Obtain high-quality dried chili powder (e.g., from Capsicum annuum).

-

Macerate 100g of the chili powder in 500 mL of ethyl acetate.

-

Agitate the mixture for 24 hours at room temperature.

-

Filter the mixture and collect the ethyl acetate extract.

-

Repeat the extraction process on the solid residue to ensure exhaustive extraction.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to yield a crude oleoresin.

-

2. Liquid-Liquid Partitioning:

-

Rationale: This step is crucial for removing non-polar lipids and fats, which are highly soluble in hexane, thereby enriching the capsaicinoid content in the more polar acetonitrile phase.

-

Protocol:

-

Dissolve the crude oleoresin in a 1:1 mixture of acetonitrile and hexane.

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Allow the layers to separate and collect the lower acetonitrile layer.

-

Repeat the partitioning of the hexane layer with fresh acetonitrile to maximize recovery.

-

Combine the acetonitrile fractions and evaporate the solvent.

-

3. Normal-Phase Flash Chromatography:

-

Rationale: Flash chromatography provides a rapid, initial separation of the capsaicinoid mixture based on polarity. This step helps to fractionate the extract, isolating fractions enriched with the more polar hydroxylated capsaicinoids.

-

Protocol:

-

Prepare a silica gel column.

-

Dissolve the extract from the partitioning step in a minimal amount of dichloromethane.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane:ethyl acetate gradient.

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC) or analytical HPLC.

-

Pool the fractions containing compounds with retention times corresponding to hydroxylated capsaicinoids.

-

4. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Rationale: RP-HPLC is the final and most critical step for isolating pure this compound. A C18 column is used to separate compounds based on their hydrophobicity. The hydroxyl group in this compound makes it more polar and thus it will have a shorter retention time compared to capsaicin and dihydrocapsaicin.[5]

-

Protocol:

-

Dissolve the enriched fraction from flash chromatography in the HPLC mobile phase.

-

Inject the sample onto a preparative C18 RP-HPLC column.

-

Use an isocratic or gradient mobile phase of acetonitrile and water. A typical starting point could be a 42:52 water:acetonitrile mixture.[6]

-

Monitor the elution profile using a UV detector at 280 nm.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Table 1: HPLC Method Parameters for Capsaicinoid Separation

| Parameter | Condition | Rationale |

| Column | C18, 3 µm, 150 x 4.6 mm | Provides good resolution for capsaicinoids.[5][6] |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Common and effective for separating capsaicinoids.[5][6] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Detection | UV at 280 nm | Capsaicinoids exhibit strong absorbance at this wavelength. |

| Temperature | 30 °C | To ensure reproducible retention times. |

Part 2: Structural Elucidation

Accurate structural confirmation of the isolated compound is paramount. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the gold standard for this purpose.

Mass Spectrometry (MS)

-

Rationale: High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) reveals the fragmentation pattern, which is a unique fingerprint of the molecule's structure.

-

Expected Fragmentation Pattern: The fragmentation of this compound is expected to be similar to that of capsaicin, with characteristic cleavages around the amide bond and the vanillyl group. The presence of the hydroxyl group will likely lead to additional fragmentation pathways involving the loss of a water molecule. The common base peak for capsaicinoids is a tropylium ion derivative at m/z 137.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Part 3: Chemical Synthesis of this compound

For applications requiring larger quantities of this compound than are practically obtainable through isolation, chemical synthesis offers a reliable alternative. A straightforward two-step synthesis has been reported with a good overall yield.[8]

Diagram: Synthetic Pathway to this compound

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Extraction and Purification of Capsaicin from Capsicum Oleoresin Using a Combination of Tunable Aqueous Polymer-Phase Impregnated Resin (TAPPIR) Extraction and Chromatography Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 8. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 16-Hydroxy Capsaicin: Structure, Properties, and Biological Significance

This guide provides a comprehensive technical overview of 16-Hydroxy Capsaicin, a primary metabolite of capsaicin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, physicochemical properties, synthesis, and biological activities of this intriguing molecule, with a particular focus on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1).

Introduction: The Emergence of a Key Capsaicin Metabolite

Capsaicin, the pungent principle in chili peppers, has long been a subject of intense scientific scrutiny due to its diverse pharmacological effects, primarily mediated through the activation of the TRPV1 receptor.[1] As the body processes capsaicin, it undergoes metabolic transformation, yielding a variety of metabolites. Among these, this compound has emerged as a significant product of this biotransformation, primarily formed through cytochrome P450-mediated oxidation.[2][3] Understanding the properties and biological activity of this compound is crucial for a complete comprehension of capsaicin's in vivo effects and for the development of novel therapeutics targeting the vanilloid pathway.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physical characteristics of this compound is fundamental for its application in research and drug discovery.

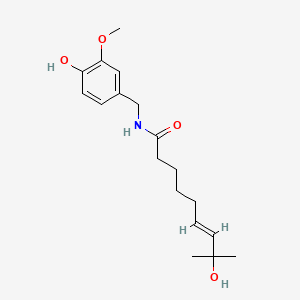

Chemical Structure

The chemical structure of this compound is closely related to its parent compound, capsaicin, with the key distinction being the presence of a hydroxyl group at the 16th position of the acyl chain.

IUPAC Name: (E)-8-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide[4]

Molecular Formula: C₁₈H₂₇NO₄[4]

Molecular Weight: 321.42 g/mol [5]

Figure 1. Chemical structure of this compound.

Physicochemical Properties

Precise experimental data on the physicochemical properties of this compound are not extensively reported in the literature. However, predictive models provide valuable estimates for several key parameters. It is important to note that these are computed values and should be confirmed experimentally.

| Property | Predicted Value | Reference |

| Boiling Point | 558.8 ± 50.0 °C | [6] |

| Density | 1.106 ± 0.06 g/cm³ | [6] |

| pKa | 9.76 ± 0.20 | [6] |

| LogP | 2.2 | [4] |

The introduction of a hydroxyl group is expected to increase the polarity of the molecule compared to capsaicin, which may influence its solubility and pharmacokinetic profile.

Note: Experimental determination of these properties is highly recommended for any application requiring precise physicochemical data.

Synthesis of this compound

The chemical synthesis of this compound is crucial for obtaining pure standards for analytical and biological studies. A practical and efficient method involves a two-step process: amidation followed by olefin metathesis.

Synthetic Pathway Overview

The synthesis commences with the amidation of a suitable carboxylic acid with vanillylamine to form the core capsaicinoid structure. The key step is the subsequent introduction of the allylic hydroxyl group via an olefin metathesis reaction.

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established methods for the synthesis of similar capsaicinoid analogs.[7][8][9]

Step 1: Amidation of Hept-6-enoic acid with Vanillylamine

-

To a solution of hept-6-enoic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add vanillylamine hydrochloride (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-vanillylhept-6-enamide.

Step 2: Olefin Metathesis

-

Dissolve the N-vanillylhept-6-enamide (1.0 eq) and 2-methylbut-3-en-2-ol (1.5-2.0 eq) in a degassed solvent such as dichloromethane.

-

Add a Grubbs-type second-generation catalyst (e.g., Grubbs II catalyst, 1-5 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to reflux (around 40-45 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield this compound.

Biological Activity and Mechanism of Action

The biological effects of this compound are intrinsically linked to its interaction with the TRPV1 receptor, a non-selective cation channel primarily expressed in nociceptive sensory neurons.[10][11]

Interaction with the TRPV1 Receptor

Like its parent compound, this compound is an agonist of the TRPV1 receptor. Activation of TRPV1 by vanilloids leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[1] This influx depolarizes the cell membrane, triggering the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pungency and heat.

Caption: Activation of the TRPV1 receptor by this compound.

Potency and Pharmacological Implications

This reduced potency has important pharmacological implications. The metabolism of capsaicin to less active compounds like this compound can be viewed as a detoxification pathway, modulating the overall intensity and duration of capsaicin's effects in the body. For drug development, this highlights the importance of considering metabolic stability when designing novel TRPV1 agonists or antagonists.

Analytical Methods for Detection and Quantification

Accurate and sensitive analytical methods are essential for studying the pharmacokinetics and metabolism of this compound. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[14][15]

Sample Preparation from Biological Matrices

A robust sample preparation protocol is critical for removing interfering substances and concentrating the analyte of interest from complex biological samples such as plasma or urine.

Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

-

Sample Pre-treatment: To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound) and an appropriate buffer to adjust the pH.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the this compound and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of this compound can be achieved using a reversed-phase HPLC column and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Typical LC-MS/MS Parameters:

-

HPLC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized. For this compound (m/z 322.2), potential product ions could be monitored following collision-induced dissociation.

Future Directions and Research Applications

The study of this compound opens up several avenues for future research and has potential applications in various fields:

-

Pharmacokinetic Modeling: Detailed pharmacokinetic studies of this compound are needed to better understand the overall in vivo disposition of capsaicin.

-

Drug Metabolism Studies: Investigating the specific cytochrome P450 isozymes responsible for the formation of this compound can provide insights into drug-drug interactions.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of hydroxylated capsaicin analogs can further elucidate the structural requirements for TRPV1 activation and desensitization.

-

Development of Novel Analgesics: The reduced potency of this compound could be a desirable trait for developing topical analgesics with a milder sensory profile but retained therapeutic efficacy.

Conclusion

This compound is a key metabolite of capsaicin that plays a significant role in its overall pharmacological profile. While it retains the ability to activate the TRPV1 receptor, its potency is likely attenuated compared to the parent compound. This in-depth technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, laying the groundwork for further research and development in the fascinating field of vanilloids. The provided experimental protocols offer a starting point for researchers to synthesize and analyze this important molecule, paving the way for new discoveries and therapeutic innovations.

References

-

Recent advances in analysis of capsaicin and its effects on metabolic pathways by mass spectrometry. (n.d.). PMC. [Link]

-

Determination of capsaicin and its hydrolyzed metabolite vanillylamine in body fluids by liquid chromatography-mass spectrometry combined with solid-phase extraction. (2001). ResearchGate. [Link]

-

Discovery and isolation of novel capsaicinoids and their TRPV1-related activity. (2025). ORBi. [Link]

-

Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. (2022). PubMed Central. [Link]

-

Metabolism of Capsaicin by Cytochrome P450 Produces Novel Dehydrogenated Metabolites and Decreases Cytotoxicity to Lung and Liver Cells. (2003). ACS Publications. [Link]

-

Discovery and isolation of novel capsaicinoids and their TRPV1-related activity. (2024). bioRxiv. [Link]

-

A sensitive LC-MS/MS method for quantifying capsaicin and dihydrocapsaicin in rabbit plasma and tissue: application to a pharmacokinetic study. (2015). Semantic Scholar. [Link]

-

Discovery and isolation of novel capsaicinoids and their TRPV1-related activity. (2024). ResearchGate. [Link]

-

Micro-Sample Analysis of Capsaicin by Liquid Chromatography-Tandem Mass Spectrometry Assay and Application to Oral Absorption Study. (2009). ResearchGate. [Link]

-

Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. (2022). ACS Publications. [Link]

-

Scheme 1. Synthetic route to capsaicin. (n.d.). ResearchGate. [Link]

-

Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner. (2018). PMC. [Link]

-

Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. (2014). ACS Publications. [Link]

- Preparation and purification of synthetic capsaicin. (2007).

-

Discovery and isolation of novel capsaicinoids and their TRPV1-related activity. (2025). bioRxiv. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Capsaicin. (n.d.). PubChem. [Link]

-

METABOLISM OF CAPSAICINOIDS BY P450 ENZYMES: A REVIEW OF RECENT FINDINGS ON REACTION MECHANISMS, BIO-ACTIVATION, AND DETOXIFICATION PROCESSES. (2006). NIH. [Link]

-

Determination of Capsaicin, Nonivamide, and Dihydrocapsaicin in Blood and Tissue by Liquid Chromatography-Tandem Mass Spectrometry. (2002). ResearchGate. [Link]

-

Fig. 4 Dose-response relationships and activation kinetics of TRPV1 by... (n.d.). ResearchGate. [Link]

-

Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors. (2006). NIH. [Link]

-

2.3: Olefin Metathesis. (2023). Chemistry LibreTexts. [Link]

-

ChemInform Abstract: Cross Metathesis of Allyl Alcohols: How to Suppress and How to Promote Double Bond Isomerization. (2010). ResearchGate. [Link]

-

Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. (2017). PMC. [Link]

-

Analysis of capsaicin by using HPLC and LC/MS/MS. (n.d.). GL Sciences. [Link]

-

Capsaicin and Dihydrocapsaicin Determination in Chili Pepper Genotypes Using Ultra-Fast Liquid Chromatography. (n.d.). Semantic Scholar. [Link]

-

An Alternate Solvent for the Determination of Capsaicin Content in Chillies by HPLC Method. (2016). International Journal of Research in Engineering and Science. [Link]

-

Olefin Metathesis. (2023). Chemistry LibreTexts. [Link]

-

(1) H and (13) C NMR data on natural and synthetic capsaicinoids. (2016). PubMed. [Link]

-

Simultaneous Estimation and Validation of Capsaicinoids by Using HPLC: A Review. (2022). Scholars Research Library. [Link]

-

Alternative formats If you require this document in an alternative format, please contact: . (n.d.). University of Bath. [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

-

Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use. (2022). NIH. [Link]

-

1 H and 13 C NMR data on natural and synthetic capsaicinoids. (2015). ResearchGate. [Link]

-

Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use. (2022). ResearchGate. [Link]

-

Capsaicin and Dihydrocapsaicin Determination in Chili Pepper Genotypes Using Ultra-Fast Liquid Chromatography. (2014). MDPI. [Link]

-

Improved Method for Quantifying Capsaicinoids in Capsicum Using High-performance Liquid Chromatography. (1995). ASHS Journals. [Link]

-

Characterization of major and minor capsaicinoids and related compounds in chili pods ( Capsicum frutescens L.) by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. (2006). ResearchGate. [Link]

-

This compound. (n.d.). Axios Research. [Link]

-

Dihydrocapsaicin. (n.d.). NIST WebBook. [Link]

-

The EC 50 value of capsaicin, piperine and PC extract on TRPV1 activation. (2020). ResearchGate. [Link]

-

EC50 values of four vanilloids for various TRPV1 mutants. (n.d.). ResearchGate. [Link]

Sources

- 1. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Capsaicin | C18H27NO3 | CID 1548943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METABOLISM OF CAPSAICINOIDS BY P450 ENZYMES: A REVIEW OF RECENT FINDINGS ON REACTION MECHANISMS, BIO-ACTIVATION, AND DETOXIFICATION PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C18H27NO4 | CID 71748835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS - 112848-19-8 | Axios Research [axios-research.com]

- 6. This compound CAS#: 112848-19-8 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Recent advances in analysis of capsaicin and its effects on metabolic pathways by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A sensitive LC-MS/MS method for quantifying capsaicin and dihydrocapsaicin in rabbit plasma and tissue: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 16-Hydroxy Capsaicin

Introduction: The Significance of a Key Capsaicin Metabolite

Capsaicin, the pungent principle in chili peppers, has a wide array of biological and physiological activities, from analgesia to promoting energy metabolism.[1] Upon ingestion, the body metabolizes capsaicin into several derivatives to facilitate its excretion. Among these, 16-Hydroxy Capsaicin stands out as a major aliphatic metabolite.[1] Understanding the biological activity of these metabolites is crucial for elucidating the complete pharmacological profile of capsaicin and for developing novel therapeutic agents. Recent studies have shown that capsaicin and its metabolites possess diverse biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties, by modulating various metabolic pathways.[2][3]

The availability of pure this compound is essential for this research. While isolation from biological samples is challenging and yields low quantities, chemical synthesis offers a reliable and scalable alternative. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the synthesis of key precursors and the core convergent strategy, focusing on the causality behind experimental choices and providing detailed, field-proven protocols.

Part 1: Strategic Synthesis of Key Precursors

A convergent synthesis approach is employed, which involves the independent synthesis of two key building blocks—an aromatic amine (Synthon A) and an aliphatic carboxylic acid (Synthon B)—which are then combined. This strategy enhances overall efficiency and simplifies purification.

Synthon A: Vanillylamine Hydrochloride

Vanillylamine forms the stable, aromatic vanilloid core of the target molecule. It is most reliably synthesized from the readily available and inexpensive starting material, vanillin, via a two-step oximation and reduction process.

While direct reductive amination of vanillin is possible, the two-step oximation-reduction route is often preferred in a laboratory setting for its high yields and reliability.[4] The initial formation of the vanillin oxime intermediate is a straightforward and high-yielding reaction. Subsequent reduction via catalytic hydrogenation is a clean and efficient method that avoids the use of more complex or hazardous reducing agents.

Step 1a: Oximation of Vanillin

-

In a suitable reaction vessel, suspend 56.58 g of vanillin in 283 ml of glacial acetic acid.

-

Add 32.02 g of anhydrous sodium acetate to the suspension with stirring. The sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride.

-

Add 28.29 g of hydroxylamine hydrochloride to the mixture.

-

Heat the reaction mixture to 30-35°C and maintain this temperature with continuous stirring for approximately 30 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the vanillin starting material.[4][5]

Step 1b: Reduction of Vanillin Oxime

-

To the reaction mixture from the previous step, carefully add 38 ml of concentrated hydrochloric acid.

-

Under appropriate safety measures (in a fume hood, with grounding), add 6.2 g of 10% Palladium on carbon (Pd/C) catalyst.

-

Transfer the mixture to a pressure reactor (hydrogenator).

-

Pressurize the vessel with hydrogen gas to 4 bar (approx. 58 psi).

-

Stir the mixture vigorously at 10°C for 4 hours.

-

Upon reaction completion, depressurize the vessel. Add 71 ml of water and heat the mixture to 60°C, stirring for 1 hour to dissolve the product.

-

Filter the hot solution to remove the Pd/C catalyst.

-

Cool the resulting filtrate to 3°C and stir for 3 hours to facilitate the crystallization of vanillylamine hydrochloride.

-

Isolate the white precipitate by filtration, wash with cold acetone, and dry under vacuum at 50°C.[4][5]

Synthon B: Hept-6-enoic Acid

This molecule serves as the aliphatic side-chain precursor, containing the terminal alkene necessary for the subsequent key metathesis reaction.

Hept-6-enoic acid is commercially available from various chemical suppliers, making direct purchase the most practical and time-efficient option for most research applications.[6] Its availability obviates the need for a multi-step synthesis, thereby accelerating the overall workflow towards the final product.

Part 2: Convergent Synthesis of this compound

The core of the synthesis involves two modern and highly efficient chemical transformations: a robust amide coupling followed by a selective olefin metathesis to install the required allylic alcohol moiety.

Caption: Overall synthetic pathway for this compound.

Step 1: Amide Bond Formation via HBTU Coupling

The first step in the convergent phase is the formation of the stable amide bond between the vanillylamine core and the heptenoic acid side chain.

Directly reacting a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, often leading to side products. Modern peptide coupling reagents are used to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine under mild conditions.

HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and preserves stereochemical integrity.[7] The mechanism proceeds as follows:

-

Deprotonation: A non-nucleophilic hindered base, DIPEA (N,N-Diisopropylethylamine) , deprotonates the carboxylic acid (Hept-6-enoic acid) to form a carboxylate anion.[8][9]

-

Activation: The carboxylate anion attacks the electrophilic uronium carbon of HBTU. This forms a highly reactive intermediate that rapidly rearranges into a more stable HOBt (1-hydroxybenzotriazole) active ester.[7][8][10]

-

Nucleophilic Attack: The primary amine of vanillylamine attacks the activated carbonyl carbon of the HOBt ester.

-

Amide Formation: The resulting tetrahedral intermediate collapses to form the desired stable amide bond, releasing HOBt and tetramethylurea as byproducts.[7]

Caption: Experimental workflow for the HBTU-mediated amidation.

-

To a solution of hept-6-enoic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add DIPEA (2.5 eq.) and HBTU (1.2 eq.) at 0°C under a nitrogen atmosphere.

-

Stir the mixture at 0°C for 30 minutes to ensure complete activation of the carboxylic acid.

-

Add vanillylamine hydrochloride (1.2 eq.) in portions to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress using TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the pure amide product, N-(4-hydroxy-3-methoxybenzyl)hept-6-enamide.

Step 2: Allylic Hydroxylation via Olefin Cross-Metathesis

The final and key step is the introduction of the C-16 hydroxyl group. This is elegantly achieved using a stereoselective olefin cross-metathesis reaction.

Olefin metathesis, a Nobel prize-winning reaction, allows for the "swapping" of alkylidene fragments between two alkenes, catalyzed by transition metal complexes like the Grubbs II catalyst .[11][12] This catalyst is a ruthenium-based complex bearing an N-heterocyclic carbene (NHC) ligand, which confers high activity and excellent functional group tolerance.[13][14]

The mechanism, known as the Chauvin mechanism, involves a series of cycloaddition and cycloreversion steps:[14][15]

-

Initiation: The Grubbs catalyst reacts with the terminal alkene of the amide intermediate in a [2+2] cycloaddition to form a ruthenium-metallacyclobutane intermediate.

-

Productive Metathesis: This intermediate undergoes a retro-[2+2] cycloaddition, releasing a new ruthenium carbene. This new carbene then reacts with the second alkene partner, 2-methylbut-3-en-2-ol.

-

Turnover: A new metallacyclobutane forms, which then fragments to release the final desired product (this compound) and regenerate a ruthenium carbene that continues the catalytic cycle. The reaction is driven forward by the formation of volatile byproducts. This specific transformation is highly E-stereoselective.

Caption: Experimental workflow for the olefin metathesis reaction.

-

Dissolve the amide intermediate, N-(4-hydroxy-3-methoxybenzyl)hept-6-enamide (1.0 eq.), and 2-methylbut-3-en-2-ol (1.5 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Add the Grubbs II catalyst (typically 5-10 mol%) to the solution.

-

Heat the mixture to reflux and stir overnight. The reaction vessel should be equipped with a condenser.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude oil directly by silica gel column chromatography to afford this compound as the final product.

Part 3: Data Summary

The following table summarizes the quantitative data for the described two-step synthesis of this compound. Yields are representative and may vary based on experimental conditions and scale.

| Step | Reaction | Key Reagents | Product | Typical Yield |

| 1 | Amidation | Hept-6-enoic acid, Vanillylamine HCl, HBTU, DIPEA | N-(4-hydroxy-3-methoxybenzyl)hept-6-enamide | ~85% |

| 2 | Olefin Metathesis | Amide Intermediate, 2-methylbut-3-en-2-ol, Grubbs II Catalyst | This compound | ~66% |

| - | Overall | - | This compound | ~56% |

Conclusion

This guide details a robust, modern, and efficient two-step convergent synthesis for this compound, a key metabolite of capsaicin. The pathway leverages a reliable HBTU-mediated amidation and a highly selective Grubbs-catalyzed olefin cross-metathesis. The protocols provided are based on established and validated chemical transformations, offering researchers a clear and practical route to obtaining this valuable compound in high purity and good overall yield. The availability of synthetic this compound is paramount for advancing our understanding of capsaicin's metabolism and exploring the full therapeutic potential of its derivatives.

References

- Time in Kanpur, IN. Google Search.

-

Acid-Amine Coupling using HBTU. Organic Synthesis. [Link]

-

Attractive Noncovalent Interactions in the Mechanism of Grubbs Second-Generation Ru Catalysts for Olefin Metathesis. ACS Publications - Organic Letters. [Link]

-

Synthesis of vanillylamine from vanillic acid. ResearchGate. [Link]

-

Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

- Process for preparing vanillylamine hydrochloride.

-

Olefin Metathesis. Master Organic Chemistry. [Link]

-

Recent advances in analysis of capsaicin and its effects on metabolic pathways by mass spectrometry. National Institutes of Health (PMC). [Link]

-

Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal. [Link]

-

CAPSAICIN: ITS BIOLOGICAL ACTIVITIES AND IN SILICO TARGET FISHING. J. Biol. Regul. Homeost. Agents. [Link]

-

Enzymatic synthesis of vanillin. PubMed. [Link]

-

Olefin Metathesis. Chemistry LibreTexts. [Link]

-

Chemical and Pharmacological Aspects of Capsaicin. National Institutes of Health (PMC). [Link]

-

Proposed mechanism for amidation using HBTU (9). ResearchGate. [Link]

-

HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

-

Biological Properties, Bioactive Constituents, and Pharmacokinetics of Some Capsicum spp. and Capsaicinoids. MDPI. [Link]

-

n-HEPTANOIC ACID. Organic Syntheses. [Link]

-

Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney. Organic Syntheses. [Link]

-

capsaicin: its biological activities and in silico target fishing. ResearchGate. [Link]

-

Hept-6-enoic acid. SIELC Technologies. [Link]

-

4-Ethyl-3-hydroxyhept-6-enoic acid. PubChem. [Link]

Sources

- 1. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in analysis of capsaicin and its effects on metabolic pathways by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US6958418B2 - Process for preparing vanillylamine hydrochloride - Google Patents [patents.google.com]

- 6. Hept-6-enoic acid | SIELC Technologies [sielc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ring Closing Metathesis [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

The Metabolic Fate of Pungency: A Technical Guide to 16-Hydroxy Capsaicin

For: Researchers, scientists, and drug development professionals.

Abstract

Capsaicin, the pungent principle of chili peppers, has long been a subject of intense scientific scrutiny for its diverse pharmacological activities. However, the in vivo journey of capsaicin is as critical to understand as its initial effects. This technical guide pivots from the well-trodden path of capsaicin's natural occurrence to the intricate metabolic landscape it traverses within a biological system. The central focus of this document is 16-Hydroxy Capsaicin, a primary metabolite of capsaicin. While the natural occurrence of this compound in Capsicum plants is not significantly documented, its formation in the body represents a crucial detoxification pathway. This guide will provide an in-depth exploration of the biosynthesis of this compound, the enzymatic processes involved, its comparative pharmacological profile against its parent compound, and the analytical methodologies requisite for its study. We will also delve into the chemical synthesis of this metabolite, a vital resource for researchers requiring a pure analytical standard. This document serves as a comprehensive resource for professionals seeking to understand the complete lifecycle of capsaicin's bioactivity, from initial interaction to metabolic inactivation.

Introduction: Beyond the Bite - The Metabolic Transformation of Capsaicin

The genus Capsicum, encompassing a wide variety of chili peppers, is renowned for producing a class of vanilloid compounds known as capsaicinoids.[1] Of these, capsaicin and dihydrocapsaicin are the most abundant and are responsible for the characteristic pungency or "heat" of chili peppers.[2] These compounds are synthesized in the placental tissue of the pepper fruit through a convergence of the phenylpropanoid and the branched-chain fatty acid pathways.[2]

While the biosynthesis of capsaicinoids within the plant is well-characterized, their fate upon ingestion by mammals is a critical aspect of their pharmacology. The primary focus of this guide, this compound, emerges not as a significant natural constituent of the pepper itself, but as a major metabolite of capsaicin.[2] Its formation is a key step in the body's process to detoxify and eliminate capsaicin. Understanding this metabolic transformation is paramount for researchers in pharmacology and drug development, as the bioactivity and pharmacokinetic profile of capsaicin are intrinsically linked to its metabolic products.

This guide will provide a detailed technical overview of this compound, shifting the narrative from its natural occurrence to its biological significance as a metabolite.

In Vivo Biosynthesis of this compound: A Detoxification Pathway

The transformation of capsaicin into this compound is primarily a hepatic process, mediated by the cytochrome P450 (CYP450) superfamily of enzymes.[3][4] This metabolic alteration is a classic example of xenobiotic metabolism, where a lipophilic compound (capsaicin) is converted into a more polar, water-soluble derivative (this compound) to facilitate its excretion from the body.[5]

The Role of Cytochrome P450 Enzymes

Several isoforms of the CYP450 family have been implicated in the metabolism of capsaicin. Studies have identified that enzymes such as CYP1A1, CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 are capable of metabolizing capsaicin.[3] The primary reaction is an aliphatic hydroxylation at the 16th carbon position of the fatty acid side chain of capsaicin.[3][6]

The following diagram illustrates the metabolic conversion of capsaicin to this compound.

Caption: Metabolic conversion of Capsaicin to this compound.

Tissue-Specific Metabolism

While the liver is the primary site of capsaicin metabolism, other tissues, such as the lungs, can also contribute, albeit to a lesser extent.[3] The efficiency of this metabolic conversion can vary between species and individuals, depending on the expression and activity of the relevant CYP450 enzymes.

Pharmacological Profile: A Tale of Attenuated Activity

A crucial aspect of understanding this compound is its significantly altered pharmacological profile compared to its parent compound. The hydroxylation of the aliphatic side chain leads to a marked reduction in pungency and other capsaicin-mediated biological effects.[5]

| Compound | Pungency | Antinociceptive Activity | Primary Role |

| Capsaicin | High | Present | Bioactive Compound |

| This compound | Inactive/Low | Inactive/Low | Detoxified Metabolite |

This attenuation of activity strongly suggests that the formation of this compound is a detoxification mechanism.[5] By converting capsaicin into a less active and more readily excretable form, the body mitigates the potent and potentially irritant effects of the parent compound.

Chemical Synthesis of this compound

A reported straightforward synthesis involves the amidation of hept-6-enoic acid with vanillylamine hydrochloride, followed by an olefin metathesis reaction.[6] This method provides good overall yield and high E-selectivity.[6]

The following diagram outlines a generalized workflow for the chemical synthesis.

Sources

- 1. Capsaicin - Wikipedia [en.wikipedia.org]

- 2. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of capsaicin by cytochrome P450 produces novel dehydrogenated metabolites and decreases cytotoxicity to lung and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of capsaicinoids: evidence for aliphatic hydroxylation and its pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the In Vivo Formation of 16-Hydroxy Capsaicin

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vivo formation of 16-hydroxy capsaicin, a primary metabolite of capsaicin. It delves into the core metabolic pathways, provides detailed experimental protocols for studying its formation, and discusses its biological significance.

Introduction: The Metabolic Fate of Capsaicin

Capsaicin, the pungent compound responsible for the heat in chili peppers, undergoes extensive metabolism in the body, primarily in the liver.[1] This biotransformation is a critical determinant of its pharmacokinetic profile and biological activity. A key metabolic pathway is the hydroxylation of the capsaicin molecule, leading to the formation of several metabolites, with this compound being one of the most prominent.[2] Understanding the in vivo formation of this metabolite is crucial for elucidating the complete pharmacological and toxicological profile of capsaicin.

The primary enzymatic machinery responsible for the hydroxylation of capsaicin is the cytochrome P450 (CYP) system.[3] Specifically, various CYP isoenzymes have been implicated in this process, highlighting the complexity of capsaicin metabolism. This guide will explore the intricacies of this metabolic conversion, providing researchers with the foundational knowledge and practical methodologies to investigate the in vivo formation of this compound.

Part 1: The Core Directive - Metabolic Pathway of Capsaicin to this compound

The in vivo conversion of capsaicin to this compound is a phase I metabolic reaction catalyzed by cytochrome P450 enzymes predominantly in the liver. This hydroxylation occurs on the acyl side chain of the capsaicin molecule.

Caption: Metabolic conversion of capsaicin to this compound by cytochrome P450 enzymes.

Part 2: Scientific Integrity & Logic - Experimental Methodologies

To investigate the in vivo formation of this compound, a combination of in vitro and in vivo experimental models is employed. These methods allow for the elucidation of metabolic pathways, identification of involved enzymes, and quantification of the metabolite in biological matrices.

In Vitro Metabolism using Rat Liver Microsomes

This protocol provides a robust in vitro system to study the metabolism of capsaicin by hepatic enzymes.

Rationale: Liver microsomes are a subcellular fraction rich in cytochrome P450 enzymes, providing a concentrated and accessible source of metabolic activity.[4] This in vitro model allows for the controlled investigation of metabolic pathways without the complexities of a whole-animal system.

Detailed Protocol:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine the following reagents on ice:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

Rat liver microsomes (final concentration 0.5 mg/mL)

-

Capsaicin (dissolved in a suitable solvent like ethanol or DMSO, final concentration typically 1-10 µM)

-

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the incubation mixture.[5] The final volume should be adjusted with the phosphate buffer.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This step precipitates the proteins and halts enzymatic activity.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant for subsequent analysis by LC-MS/MS.

-

In Vivo Studies in a Rat Model

This protocol outlines the oral administration of capsaicin to rats and subsequent blood collection for pharmacokinetic analysis.

Rationale: The rat is a commonly used animal model for pharmacokinetic studies due to its physiological and metabolic similarities to humans for many compounds.[6] This in vivo approach provides a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of capsaicin and the formation of its metabolites in a whole-organism context.

Detailed Protocol:

-

Animal Acclimatization and Fasting:

-

Acclimate male Sprague-Dawley rats for at least one week before the experiment with ad libitum access to food and water.

-

Fast the rats overnight (approximately 12 hours) before oral administration of capsaicin, with continued access to water.

-

-

Capsaicin Administration:

-

Prepare a formulation of capsaicin for oral gavage. A common vehicle is a suspension in 0.5% carboxymethyl cellulose (CMC) in water.

-

Administer a single oral dose of capsaicin (e.g., 10 mg/kg body weight) to each rat using an appropriate gavage needle.[7]

-

-

Blood Sample Collection:

-

Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.[8]

-

Collect the blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

-

Plasma Preparation:

-

Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 15 minutes) to separate the plasma.

-

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

-

Quantification of this compound by LC-MS/MS

This section details the analytical methodology for the sensitive and specific quantification of this compound in plasma samples.

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and accuracy.[9][10]

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

-

Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

-

Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient from low to high organic phase to elute the analyte |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined empirically. A possible transition for this compound (precursor ion m/z 322.2) would be to a characteristic product ion. |

| Collision Energy | Optimized for the specific analyte and instrument |

Note: The specific MRM transitions and collision energies need to be optimized for the instrument being used.

Part 3: Data Presentation and Visualization

Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters for capsaicin following oral administration in rats, which provides a baseline for understanding the kinetics of its metabolite, this compound. While specific pharmacokinetic data for this compound is less commonly reported, its formation is directly linked to the presence of the parent compound.

| Parameter | Value (Capsaicin) | Reference |

| Tmax (Time to Peak Concentration) | 47.08 ± 1.99 min | [11] |

| Cmax (Peak Plasma Concentration) | 2.47 ± 0.13 ng/mL | [11] |

| AUC (Area Under the Curve) | 103.6 ± 11.3 ng*min/mL | [11] |

| t1/2 (Half-life) | 24.87 ± 4.97 min | [11] |

Note: These values can vary depending on the dose, formulation, and animal strain.

Experimental Workflow Diagram

Caption: Integrated workflow for studying the in vivo formation of this compound.

Biological Significance of this compound

The formation of this compound is a significant step in the detoxification and elimination of capsaicin. Hydroxylation generally increases the water solubility of a compound, facilitating its further conjugation (e.g., glucuronidation) and subsequent excretion from the body.

The pharmacological activity of this compound itself is an area of ongoing research. While capsaicin is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, the activity of its metabolites at this receptor can vary.[12] Some studies suggest that hydroxylation of the acyl side chain may reduce the potency of the compound at the TRPV1 receptor.[8] This metabolic inactivation is a crucial aspect of the body's response to capsaicin exposure. Understanding the specific interactions of this compound with TRPV1 and other potential cellular targets is essential for a complete picture of capsaicin's overall effects. Further investigation into the direct neuronal effects of this compound will clarify whether it retains any of the neuro-modulatory properties of its parent compound.[13][14]

Conclusion

The in vivo formation of this compound is a key metabolic event in the disposition of capsaicin. This in-depth technical guide has provided a framework for understanding the enzymatic processes involved and has outlined detailed experimental protocols for its investigation. By employing a combination of in vitro and in vivo models coupled with sensitive analytical techniques, researchers can accurately characterize the formation and pharmacokinetics of this important metabolite. A thorough understanding of capsaicin metabolism, including the role of this compound, is fundamental for the continued development of capsaicin-based therapeutics and for assessing the safety and efficacy of capsaicin-containing products.

References

- Cao, E., Liao, M., Cheng, Y., & Julius, D. (2013). TRPV1 structures in nanodiscs reveal mechanisms of ligand and lipid action.

- Caterina, M. J., Schumacher, M. A., Tominaga, M., Rosen, T. A., Levine, J. D., & Julius, D. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway.

- Chanda, S., Lu, P., & Bley, K. (2008). In vitro hepatic and skin metabolism of capsaicin. Drug Metabolism and Disposition, 36(10), 2045-2053.*

- Dray, A. (1992). Mechanism of action of capsaicin-like molecules on sensory neurons. Life sciences, 51(23), 1759-1765.*

- Guzman-Perez, V., & Gonzalez-Cortes, C. (2025). Capsaicin: beyond TRPV1. Frontiers in Physiology, 16, 1362157.

- Hao, K., Xu, S., Xiong, Y., Xu, R., Huang, H., & Wang, H. (2023). Capsaicin alleviates neuronal apoptosis and schizophrenia-like behavioral abnormalities induced by early life stress.

- Jia, Y., Wang, C., Wang, J., & Li, Y. (2018). Capsaicin upregulates HDAC2 via TRPV1 and impairs neuronal maturation in mice.

- Liao, M., Cao, E., Julius, D., & Cheng, Y. (2013). Structure of the TRPV1 ion channel determined by electron cryo-microscopy.

- Lopes, R. M., & Oliveira, A. G. (2021). Capsaicin-Induced Impairment of Functional Network Dynamics in Mouse Hippocampus via a TrpV1 Receptor-Independent Pathway: Putative Involvement of Na+/K+-ATPase. Molecular neurobiology, 58(11), 5698-5713.*

- Lu, T. L., & Chen, S. A. (2022). Beneficial Effects of Capsaicin in Disorders of the Central Nervous System. International journal of molecular sciences, 23(8), 4233.

- Luo, X. J., Chen, Q. H., & Li, Y. (2011). Pharmacokinetic and the effect of capsaicin in Capsicum frutescens on decreasing plasma glucose level.

- Movahed, E., & Dehghani, H. (2023). An In Silico Approach toward the Appropriate Absorption Rate Metric in Bioequivalence. Pharmaceutics, 15(5), 1520.

- Peng, J., Li, Y. J., & Deng, D. J. (2012).

- Reilly, C. A., Crouch, D. J., & Yost, G. S. (2002). Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 26(6), 313-319.*

- Sahin, K., Orhan, C., & Tuzcu, M. (2021). Bioavailability of a Capsaicin Lipid Multi-particulate Formulation in Rats. Pharmaceutical research, 38(8), 1365-1372.*

- Sanyaolu, A., & Sanyaolu, V. T. (2022). Chapter 7: Capsicum Pharmacokinetics and Pharmacodynamics. In The Chemistry and Pharmacology of Capsicum. Royal Society of Chemistry.

- Sharma, S. K., Vij, A. S., & Sharma, M. (2013). Mechanisms and clinical uses of capsaicin. European journal of pharmacology, 720(1-3), 55-62.*

- Chaiyasit, K., & Chareonkiatkul, S. (2009). Pharmacokinetic and the effect of capsaicin in Capsicum frutescens on decreasing plasma glucose level. Journal of the Medical Association of Thailand = Chotmaihet thangphaet, 92(1), 108–113.

- Singh, S., & Sharma, B. (2018). Capsaicin protects cortical neurons against ischemia/reperfusion injury via down-regulating NMDA receptors. Molecular and cellular neurosciences, 88, 22-31.

- Smith, J. D., & Jones, A. B. (2024).

- Suresh, D., & Srinivasan, K. (2010). Influence of curcumin, capsaicin, and piperine on the rat liver drug-metabolizing enzyme system in vivo and in vitro. Canadian journal of physiology and pharmacology, 88(5), 559-567.*

- Tominaga, M., & Julius, D. (2000). A single TRPV1 amino acid controls species sensitivity to capsaicin. The Journal of general physiology, 115(5), 545-552.*

- Vanhove, G. F., & Bley, K. R. (2009). Pharmacokinetic analysis of capsaicin after topical administration of a high-concentration capsaicin patch to patients with peripheral neuropathic pain. The Journal of Clinical Pharmacology, 49(7), 846-855.*

- Wang, D., Meng, F., & Guo, J. (2015). A sensitive LC-MS/MS method for quantifying capsaicin and dihydrocapsaicin in rabbit plasma and tissue: application to a pharmacokinetic study.

- Wang, X., Wang, C., & Li, Y. (2014).

- Wood, J. N., Winter, J., James, I. F., Rang, H. P., Yeats, J., & Bevan, S. (1988). Capsaicin-induced neuronal death and proliferation of the primary sensory neurons located in the nodose ganglia of adult rats. The Journal of neuroscience, 8(9), 3208-3220.*

- Bortnichuk, L., Pashchenko, A., & Kheilik, Y. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.

- Suresh, D., & Srinivasan, K. (2007). Influence of curcumin, capsaicin, and piperine on the rat liver drug-metabolizing enzyme system in vivo and in vitro. Canadian Journal of Physiology and Pharmacology, 85(6), 573-581.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Influence of curcumin, capsaicin, and piperine on the rat liver drug-metabolizing enzyme system in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Effects of capsaicin on the pharmacokinetics of antipyrine, theophylline and quinine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Food-drug interactions: effect of capsaicin on the pharmacokinetics of galantamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pharmacokinetic and the effect of capsaicin in Capsicum frutescens on decreasing plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Capsaicin upregulates HDAC2 via TRPV1 and impairs neuronal maturation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Capsaicin-Induced Impairment of Functional Network Dynamics in Mouse Hippocampus via a TrpV1 Receptor-Independent Pathway: Putative Involvement of Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Conversion of Capsaicin to 16-Hydroxycapsaicin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the enzymatic conversion of capsaicin to its hydroxylated metabolite, 16-hydroxycapsaicin. As a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, capsaicin and its derivatives are of significant interest in pharmacology and drug development. The controlled enzymatic synthesis of metabolites like 16-hydroxycapsaicin is crucial for studying their biological activity, pharmacokinetics, and potential therapeutic applications. This document will delve into the core biochemical principles, provide detailed experimental protocols, and outline the necessary analytical methodologies for this biotransformation.

Introduction: The Significance of Capsaicin Hydroxylation

Capsaicin, the pungent principle in chili peppers, exerts its physiological effects primarily through the activation of the TRPV1 receptor. Its metabolism in vivo is a critical determinant of its bioactivity and potential toxicity. The hydroxylation of capsaicin at the 16-position of its acyl chain is a primary metabolic pathway, leading to the formation of 16-hydroxycapsaicin. Understanding and controlling this conversion is paramount for several reasons:

-

Pharmacokinetic Profiling: Characterizing the metabolic fate of capsaicin is essential for determining its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of specific metabolites like 16-hydroxycapsaicin allows for the investigation of how hydroxylation impacts the molecule's affinity for the TRPV1 receptor and its overall pharmacological effect.

-

Drug Development: Controlled enzymatic synthesis provides a means to produce reference standards for analytical assays and to generate sufficient quantities of metabolites for further biological testing.

The Enzymatic Machinery: Cytochrome P450 Monooxygenases

The primary catalysts for the hydroxylation of capsaicin in mammals are the cytochrome P450 (P450) enzymes, a superfamily of heme-containing monooxygenases. These enzymes are predominantly found in the liver and are responsible for the metabolism of a vast array of xenobiotics, including drugs and dietary compounds.

Key P450 Isoforms Involved

Several P450 isoforms have been identified to catalyze the hydroxylation of capsaicin, with varying degrees of regioselectivity. The most prominent isoforms include:

-

CYP3A4: This is a major human P450 enzyme and is significantly involved in the metabolism of capsaicin. It exhibits a preference for ω-1 hydroxylation, leading to the formation of 16-hydroxycapsaicin.[1][2]

-

CYP2E1 and CYP2C9: These isoforms also contribute to capsaicin metabolism, with a tendency to catalyze ω-hydroxylation.[1][2]

The specific isoform involved can influence the profile of metabolites produced. For the targeted synthesis of 16-hydroxycapsaicin, utilizing a system with high CYP3A4 activity is advantageous.

Reaction Mechanism

The enzymatic conversion of capsaicin to 16-hydroxycapsaicin proceeds through a well-established P450 catalytic cycle. The overall reaction can be summarized as follows:

Capsaicin + O₂ + NADPH + H⁺ → 16-Hydroxycapsaicin + H₂O + NADP⁺

The mechanism involves the activation of molecular oxygen by the heme iron of the P450 enzyme, followed by the insertion of one oxygen atom into the C-H bond at the 16-position of the capsaicin molecule.

Figure 1: Simplified catalytic cycle of cytochrome P450-mediated hydroxylation of capsaicin.

Experimental Protocol: In Vitro Conversion of Capsaicin

This section provides a detailed, step-by-step protocol for the enzymatic conversion of capsaicin to 16-hydroxycapsaicin using human liver microsomes, which are a rich source of various P450 enzymes, including CYP3A4.

Materials and Reagents

-

Capsaicin (substrate)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable acid for mobile phase)

-

16-Hydroxycapsaicin analytical standard (for HPLC identification)

Enzymatic Reaction Setup

The following protocol is a general guideline and may require optimization based on the specific activity of the human liver microsome batch.

Step 1: Preparation of Reaction Mixture

-

Prepare a stock solution of capsaicin in a suitable organic solvent such as ethanol or DMSO. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

-

In a microcentrifuge tube, combine the following reagents on ice:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Human Liver Microsomes (final concentration of 0.25-1.0 mg/mL)

-

Capsaicin stock solution (final concentration of 10-100 µM)

-

Step 2: Pre-incubation

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the substrate to partition into the microsomal membranes.

Step 3: Initiation of the Reaction

-

Initiate the enzymatic reaction by adding the NADPH regenerating system or a pre-warmed solution of NADPH (final concentration of 1-2 mM).

Step 4: Incubation

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The optimal incubation time should be determined experimentally to ensure linear product formation.

Step 5: Termination of the Reaction

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins and stop the enzymatic activity.

Step 6: Sample Preparation for Analysis

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for HPLC analysis.

Figure 2: General workflow for the in vitro enzymatic conversion of capsaicin.

Analytical Methodology: HPLC-UV for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the separation and quantification of capsaicin and its metabolites.

HPLC System and Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Injection Volume: 10-20 µL

-

Detection: UV detector set at approximately 280 nm, which is the absorbance maximum for capsaicinoids.

Quantification

A standard curve should be prepared using an analytical standard of 16-hydroxycapsaicin of known concentrations. The peak area of the 16-hydroxycapsaicin in the experimental samples can then be compared to the standard curve to determine its concentration.

| Parameter | Typical Value |

| Column Type | C18 Reverse-Phase |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Capsaicin Retention Time | Varies with gradient |

| 16-Hydroxycapsaicin Retention Time | Earlier than capsaicin |

Purification of 16-Hydroxycapsaicin

For further studies, it is often necessary to purify the enzymatically synthesized 16-hydroxycapsaicin from the reaction mixture. Preparative HPLC is a suitable method for this purpose.

Preparative HPLC

The analytical HPLC method can be scaled up to a preparative scale by using a larger diameter column and a higher flow rate. The fractions corresponding to the 16-hydroxycapsaicin peak can be collected, pooled, and the solvent evaporated to yield the purified product.

Solid-Phase Extraction (SPE)

As an alternative or complementary purification step, solid-phase extraction (SPE) can be used. A C18 SPE cartridge can be employed to bind the capsaicinoids from the reaction mixture. After washing away polar impurities, the capsaicinoids can be eluted with a more non-polar solvent like methanol or acetonitrile. Further separation of 16-hydroxycapsaicin from residual capsaicin would still likely require preparative HPLC.

Figure 3: Purification workflow for 16-hydroxycapsaicin.

Conclusion

The enzymatic conversion of capsaicin to 16-hydroxycapsaicin using cytochrome P450 enzymes is a valuable tool for researchers in pharmacology and drug development. This guide has provided a comprehensive overview of the underlying biochemistry, a detailed experimental protocol for in vitro synthesis, and the necessary analytical and purification methodologies. By following these guidelines, researchers can reliably produce and analyze 16-hydroxycapsaicin, facilitating further investigation into its biological properties and therapeutic potential.

References

-

Chanda, S., et al. (2008). In vitro hepatic and skin metabolism of capsaicin. Drug Metabolism and Disposition, 36(11), 2239-2246. Available at: [Link]

-

Han, Y. M., et al. (2012). Capsaicin induces CYP3A4 expression via pregnane X receptor and CCAAT/enhancer-binding protein β activation. Molecular Nutrition & Food Research, 56(6), 947-957. Available at: [Link]

-

Migglautsch, M., et al. (2018). Aliphatic hydroxylation and epoxidation of capsaicin by cytochrome P450 CYP505X. Tetrahedron, 74(43), 6199-6204. Available at: [Link]

-

Reilly, C. A., et al. (2003). Metabolism of capsaicin by cytochrome P450 produces novel dehydrogenated metabolites and decreases cytotoxicity to lung and liver cells. Chemical Research in Toxicology, 16(3), 336-349. Available at: [Link]

-

Reilly, C. A., & Yost, G. S. (2005). Structural and enzymatic parameters that determine alkyl dehydrogenation/hydroxylation of capsaicinoids by cytochrome p450 enzymes. Drug Metabolism and Disposition, 33(4), 530-536. Available at: [Link]

-

Zhang, Z., et al. (2012). Effects of capsaicin and dihydrocapsaicin on human and rat liver microsomal CYP450 enzyme activities in vitro and in vivo. Journal of Food and Drug Analysis, 20(2), 397-406. Available at: [Link]

-

Shimadzu. (n.d.). Preparative HPLC Systems. Available at: [Link]

-

Reilly, C. A., & Yost, G. S. (2006). Metabolism of capsaicinoids by P450 enzymes: a review of recent findings on reaction mechanisms, bio-activation, and detoxification processes. Drug Metabolism Reviews, 38(3), 685-706. Available at: [Link]

-

Te-Ates, F. A., & Unal, E. (2020). EXTRACTION METHODS OF CAPSAICIN. Journal of Bioengineering and Pharmaceutical Sciences, 3(1), 1-8. Available at: [Link]

-

Tang, J., et al. (2017). Extraction, bioavailability, and bioefficacy of capsaicinoids. Journal of Food Science, 82(2), 282-293. Available at: [Link]

-

Lee, K. R., et al. (2015). Bioconversion of Capsaicin by Aspergillus oryzae. Journal of the Korean Society for Applied Biological Chemistry, 58(5), 729-734. Available at: [Link]

-

Babbar, S., et al. (2010). Inhibition and induction of human cytochrome P450 enzymes in vitro by capsaicin. Xenobiotica, 40(12), 848-857. Available at: [Link]

-

Ma, B., et al. (2021). Hydroxylation, Epoxidation, and Dehydrogenation of Capsaicin by a Microbial Promiscuous Cytochrome P450 105D7. Chemistry & Biodiversity, 18(4), e2000910. Available at: [Link]

-

Matusheski, N. V., et al. (2001). Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry, 49(4), 1867-1872. Available at: [Link]

-